molecular formula C8H8F3N3 B1483175 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098020-80-3

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1483175
CAS No.: 2098020-80-3
M. Wt: 203.16 g/mol
InChI Key: FPQUJBJVJSAMCE-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is an organic compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a pyrazole ring with an ethyl group and a trifluoromethyl group attached, along with an acetonitrile group. The combination of these functional groups contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole with appropriate nitrile precursors under controlled conditions. One common method includes the use of base-catalyzed reactions to form the acetonitrile derivative.

Industrial Production Methods: : Industrially, this compound can be produced through multi-step synthesis processes that optimize yield and purity. The methods often involve large-scale reactions under stringent conditions, ensuring that the final product meets specific industrial standards.

Chemical Reactions Analysis

Types of Reactions: : 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate or chromium trioxide may be used. Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions can occur under acidic or basic conditions, depending on the desired products.

Major Products Formed: : The major products formed from these reactions can include derivatives where the functional groups have been modified, such as the formation of alcohols, amines, or halides, depending on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry: : In chemistry, 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is studied for its reactivity and potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable compound in the development of novel chemical entities.

Biology and Medicine: : This compound has shown potential in biological and medicinal research due to its structural resemblance to biologically active molecules. It is investigated for its potential as a precursor in the synthesis of pharmaceuticals that could target specific biochemical pathways.

Industry: : Industrially, it is explored for its potential use in the production of agrochemicals, polymers, and other specialized materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with molecular targets and pathways. The ethyl and trifluoromethyl groups play a crucial role in modulating the compound's reactivity and binding affinity with various enzymes and receptors. These interactions can lead to alterations in biochemical pathways, making it a compound of interest in drug design and development.

Comparison with Similar Compounds

Uniqueness: : Compared to other compounds with similar structures, 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability.

Similar Compounds: : Similar compounds include those with variations in the substituents on the pyrazole ring, such as 2-(1-ethyl-1H-pyrazol-4-yl)acetonitrile or 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetonitrile. These compounds share a common core structure but differ in their chemical properties and applications due to the different substituents.

There you have it—a comprehensive deep dive into this compound. What sparked your interest in this compound?

Properties

IUPAC Name

2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c1-2-14-5-6(3-4-12)7(13-14)8(9,10)11/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQUJBJVJSAMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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